molecular formula C12H23N5 B1430959 N-(Imino(piperidin-1-yl)methyl)piperidine-1-carboximidamide CAS No. 1513873-32-9

N-(Imino(piperidin-1-yl)methyl)piperidine-1-carboximidamide

Cat. No.: B1430959
CAS No.: 1513873-32-9
M. Wt: 237.34 g/mol
InChI Key: IJFSIVBGFZHFTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Imino(piperidin-1-yl)methyl)piperidine-1-carboximidamide is a chemical compound with the molecular formula C12H23N5 and a molecular weight of 237.34 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Imino(piperidin-1-yl)methyl)piperidine-1-carboximidamide typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs. These methods often involve large-scale reactions in controlled environments, utilizing advanced techniques to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions

N-(Imino(piperidin-1-yl)methyl)piperidine-1-carboximidamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce corresponding amines .

Scientific Research Applications

N-(Imino(piperidin-1-yl)methyl)piperidine-1-carboximidamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of N-(Imino(piperidin-1-yl)methyl)piperidine-1-carboximidamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(Imino(piperidin-1-yl)methyl)piperidine-1-carboximidamide include other piperidine derivatives, such as:

  • N-(Amino(imino)methyl)piperidine-1-carboximidamide
  • N-(Imino(piperidin-1-yl)methyl)morpholine-1-carboximidamide

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N'-(piperidine-1-carboximidoyl)piperidine-1-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N5/c13-11(16-7-3-1-4-8-16)15-12(14)17-9-5-2-6-10-17/h1-10H2,(H3,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJFSIVBGFZHFTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=NC(=N)N2CCCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)/C(=N/C(=N)N2CCCCC2)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(Imino(piperidin-1-yl)methyl)piperidine-1-carboximidamide
Reactant of Route 2
N-(Imino(piperidin-1-yl)methyl)piperidine-1-carboximidamide
Reactant of Route 3
N-(Imino(piperidin-1-yl)methyl)piperidine-1-carboximidamide
Reactant of Route 4
Reactant of Route 4
N-(Imino(piperidin-1-yl)methyl)piperidine-1-carboximidamide
Reactant of Route 5
N-(Imino(piperidin-1-yl)methyl)piperidine-1-carboximidamide
Reactant of Route 6
N-(Imino(piperidin-1-yl)methyl)piperidine-1-carboximidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.